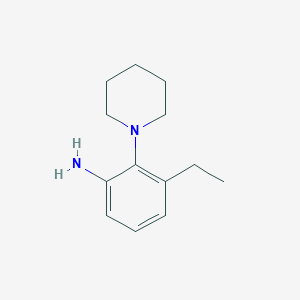
1-(3-Bromo-5-methylbenzyl)-3-fluoroazetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-5-methylbenzyl)-3-fluoroazetidine is an organic compound that features a unique combination of bromine, methyl, and fluorine substituents on an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylbenzyl)-3-fluoroazetidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable azetidine precursor is reacted with 3-bromo-5-methylbenzyl halide under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(3-Bromo-5-methylbenzyl)-3-fluoroazetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
科学研究应用
1-(3-Bromo-5-methylbenzyl)-3-fluoroazetidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
作用机制
The mechanism of action of 1-(3-Bromo-5-methylbenzyl)-3-fluoroazetidine involves its interaction with specific molecular targets. The bromine and fluorine substituents can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
相似化合物的比较
1-(3-Bromo-5-methylbenzyl)-3-chloroazetidine: Similar structure but with a chlorine substituent instead of fluorine.
1-(3-Bromo-5-methylbenzyl)-3-iodoazetidine: Contains an iodine substituent, which may alter its reactivity and biological activity.
1-(3-Bromo-5-methylbenzyl)-3-hydroxyazetidine: Features a hydroxyl group, potentially increasing its solubility and reactivity.
Uniqueness: 1-(3-Bromo-5-methylbenzyl)-3-fluoroazetidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding interactions, making it a valuable scaffold in various research applications.
属性
分子式 |
C11H13BrFN |
|---|---|
分子量 |
258.13 g/mol |
IUPAC 名称 |
1-[(3-bromo-5-methylphenyl)methyl]-3-fluoroazetidine |
InChI |
InChI=1S/C11H13BrFN/c1-8-2-9(4-10(12)3-8)5-14-6-11(13)7-14/h2-4,11H,5-7H2,1H3 |
InChI 键 |
YIZLKWWQBZFUET-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)Br)CN2CC(C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13720642.png)
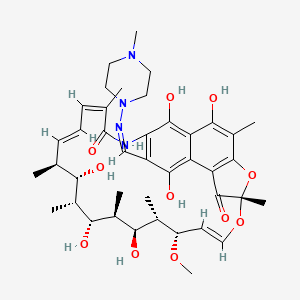
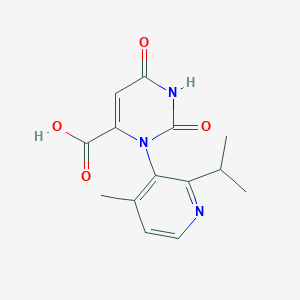
![1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B13720661.png)
![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)
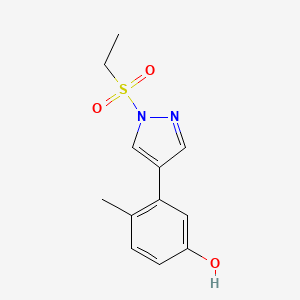
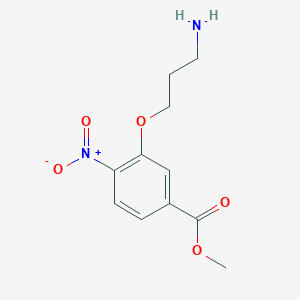
![4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13720666.png)



